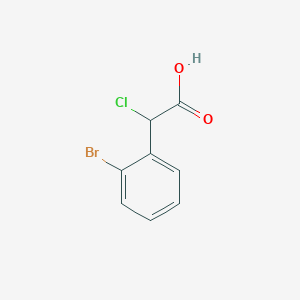
2-(2-Bromophenyl)-2-chloroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-2-chloroacetic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of acetic acid, where the hydrogen atoms are substituted by bromine and chlorine atoms on the phenyl ring and the alpha carbon, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-chloroacetic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid followed by chlorination. The reaction typically proceeds under controlled conditions to ensure selective substitution at the desired positions.
Bromination: Phenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position relative to the carboxyl group.
Chlorination: The brominated intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the alpha position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-2-chloroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2-Bromophenyl)-2-chloroacetic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)-2-chloroacetic acid exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
2-(2-Bromophenyl)-2-chloroacetic acid can be compared with other similar compounds, such as:
2-Bromophenylacetic acid: Lacks the chlorine atom at the alpha position, leading to different reactivity and applications.
2-Chlorophenylacetic acid: Lacks the bromine atom on the phenyl ring, resulting in distinct chemical properties.
2-(2-Bromophenyl)acetic acid:
The uniqueness of this compound lies in the presence of both bromine and chlorine atoms, which confer specific reactivity and versatility in various chemical transformations.
Properties
Molecular Formula |
C8H6BrClO2 |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2-chloroacetic acid |
InChI |
InChI=1S/C8H6BrClO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12) |
InChI Key |
MFTBHDNEXBSJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
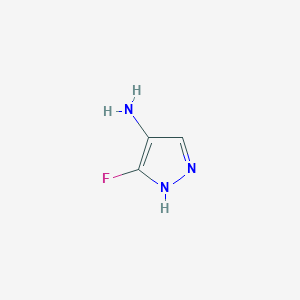
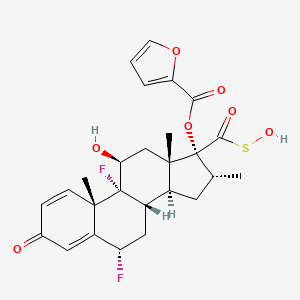
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
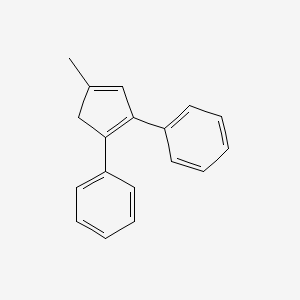
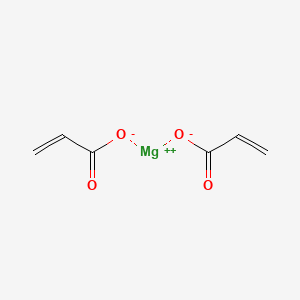
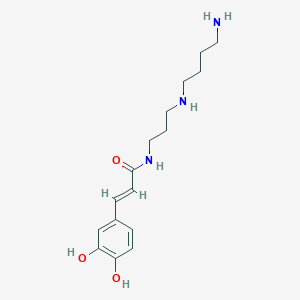
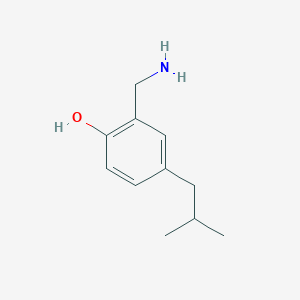
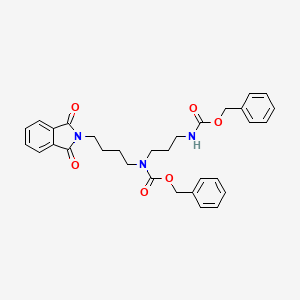
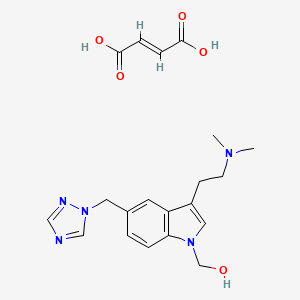
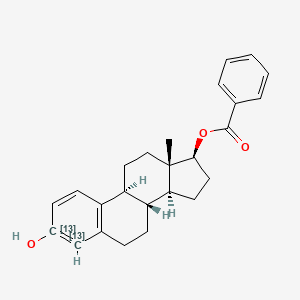
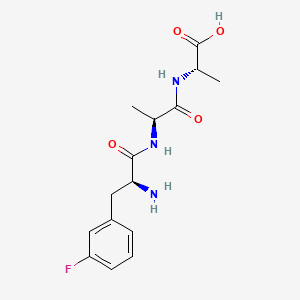
![(8'S,9'S,10'R,13'S,14'S,17'R)-13'-ethyl-17'-ethynyl-11'-methylidenespiro[1,3-dioxolane-2,3'-2,4,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B13407866.png)
